2-(Para-toluenesulfonamido)-9-fluorenone
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Overview
Description
2-(Para-toluenesulfonamido)-9-fluorenone: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorenone core substituted with a para-toluenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Para-toluenesulfonamido)-9-fluorenone typically involves the reaction of 9-fluorenone with para-toluenesulfonamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-(Para-toluenesulfonamido)-9-fluorenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in anticancer therapies due to its ability to inhibit cell proliferation.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Para-toluenesulfonamido)-9-fluorenone exerts its effects involves the interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound can also disrupt cellular signaling pathways, such as the Akt/mTOR pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Para-toluenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.
9-Fluorenone: The parent compound without the sulfonamido group.
Sulfonamides: A broad class of compounds with varying substituents on the sulfonamide group.
Uniqueness: 2-(Para-toluenesulfonamido)-9-fluorenone is unique due to the combination of the fluorenone core and the para-toluenesulfonamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
7507-52-0 |
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Molecular Formula |
C20H15NO3S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-methyl-N-(9-oxofluoren-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15NO3S/c1-13-6-9-15(10-7-13)25(23,24)21-14-8-11-17-16-4-2-3-5-18(16)20(22)19(17)12-14/h2-12,21H,1H3 |
InChI Key |
QDTDLVFOJQOBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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